N-(3-chloro-4-fluorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide is a synthetic organic compound characterized by the presence of a chloro-fluoro-substituted phenyl ring, a furylmethylamino group, and a thioxoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline and 2-furylmethylamine.
Formation of Intermediate: The 3-chloro-4-fluoroaniline is reacted with a suitable acylating agent, such as chloroacetyl chloride, to form an intermediate chloroacetamide.
Thioxoacetamide Formation: The intermediate is then treated with carbon disulfide and a base, such as sodium hydroxide, to introduce the thioxo group, forming the thioxoacetamide.
Final Coupling: The thioxoacetamide intermediate is coupled with 2-furylmethylamine under appropriate conditions, such as heating in the presence of a catalyst, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or microbial inhibition.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-2-aminothioxoacetamide: Lacks the furylmethyl group.
N-(3-chloro-4-fluorophenyl)-2-(methylamino)-2-thioxoacetamide: Contains a methylamino group instead of the furylmethyl group.
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide is unique due to the presence of the furylmethyl group, which can enhance its biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(furan-2-ylmethylamino)-2-sulfanylideneacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O2S/c14-10-6-8(3-4-11(10)15)17-12(18)13(20)16-7-9-2-1-5-19-9/h1-6H,7H2,(H,16,20)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPIZABMHIBQCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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